2-(2-Methylphenyl)aniline
Overview
Description
It is a colorless to pale yellow liquid that is used in the production of dyes, rubber, and pesticides. This compound is an aromatic amine, characterized by the presence of an amino group attached to a benzene ring that also contains a methyl substituent at the ortho position.
Mechanism of Action
Target of Action
2-(2-Methylphenyl)aniline, like other aniline derivatives, is known to interact with various biological targets. Aniline derivatives are often used in the synthesis of pharmaceuticals and have been found to interact with a wide range of biological targets .
Mode of Action
Aniline derivatives are known to undergo various chemical reactions, including n-alkylation . This process involves the replacement of a hydrogen atom in the ammonia molecule of the aniline derivative with a hydrocarbon group . This reaction can influence the lipophilicity of the compound, making it more biologically accessible .
Biochemical Pathways
Aniline derivatives are known to have diverse biological activities and can interact with various biochemical pathways . For instance, some aniline derivatives have been found to inhibit enzymes such as α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) .
Pharmacokinetics
A study on aniline and its dimethyl derivatives showed that these compounds are rapidly eliminated from the body, suggesting a high metabolic rate .
Result of Action
Aniline derivatives are known to have diverse biological activities, including antimicrobial and anticancer activities . The exact effects would depend on the specific targets and pathways that the compound interacts with.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of a methyl group at the C2-position may generally suppress fast metabolic rates of dimethyl aniline derivatives that promote metabolic activation reactions at NH2 moieties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(2-Methylphenyl)aniline can be synthesized through several methods. One common method involves the reduction of 2-nitrotoluene using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, with the nitro group being reduced to an amino group .
Industrial Production Methods: In industrial settings, this compound is often produced via the nitration of toluene followed by catalytic hydrogenation. The nitration step involves treating toluene with a mixture of nitric acid and sulfuric acid to introduce the nitro group. The resulting 2-nitrotoluene is then subjected to catalytic hydrogenation to yield this compound .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methylphenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: It can be further reduced to form secondary amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon or Raney nickel are employed.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and nitroso derivatives.
Reduction: Secondary amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-(2-Methylphenyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of rubber chemicals, pesticides, and other industrial chemicals
Comparison with Similar Compounds
Aniline: Lacks the methyl substituent and has different reactivity and applications.
2-Methylaniline: Similar structure but with the methyl group at a different position, leading to different chemical properties.
N-Methylaniline: Contains a methyl group on the nitrogen atom, resulting in different reactivity and uses
Uniqueness: 2-(2-Methylphenyl)aniline is unique due to the presence of both the amino and methyl groups on the benzene ring, which influences its reactivity and makes it a valuable intermediate in the synthesis of various industrial and pharmaceutical compounds .
Properties
IUPAC Name |
2-(2-methylphenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)14/h2-9H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JISVTVYXQCPMEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203-41-4 | |
Record name | 1203-41-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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